

Introduction: A Bio-Derived Chiral Building Block

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Compound of Interest

Compound Name: *Diethylgalactarate*

Cat. No.: *B580259*

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Diethyl galactarate (CAS No. 15909-67-8), also known as diethyl mucate, is the diethyl ester of galactaric acid.^{[1][2]} Galactaric acid, a member of the aldaric acid family of sugar acids, is produced via the oxidation of D-galactose or galactose-containing materials.^{[3][4]} This positions diethyl galactarate as a valuable, bio-derived chemical intermediate. Its structure, featuring a six-carbon backbone with multiple stereocenters and terminal ester functionalities, makes it an important chiral building block for advanced organic synthesis. While research into the direct biological activities of diethyl galactarate is nascent, its parent compound and metabolic pathway are subjects of significant interest in the fields of polymer chemistry and antimicrobial drug development.^[5] This guide provides a comprehensive technical overview of diethyl galactarate, from its synthesis and characterization to its applications and future potential for researchers and drug development professionals.

Chemical Profile and Physical Properties

Diethyl galactarate is a C10 molecule characterized by four hydroxyl groups along its central carbon chain and two terminal ethyl ester groups.^{[6][7]} Galactaric acid itself is an achiral meso compound despite having four chiral centers; this is because the molecule has a plane of symmetry.^[3] The key physicochemical properties of diethyl galactarate are summarized in the table below.

Property	Value	Source(s)
CAS Number	15909-67-8	[2] [6]
Molecular Formula	C ₁₀ H ₁₈ O ₈	[6] [7]
Molecular Weight	266.25 g/mol	[6] [7]
Synonyms	Diethyl mamate, Galactaric acid diethyl ester	[2]
Melting Point	172 °C	[1]
Solubility	Sparingly soluble (27 g/L) in water at 25 °C	[1]
Density	1.386 g/cm ³	[1]
Hydrogen Bond Donor Count	4	[6]
Hydrogen Bond Acceptor Count	8	[6]
Rotatable Bond Count	9	[6]
Topological Polar Surface Area	134 Å ²	[6]

Synthesis and Spectroscopic Characterization Synthesis via Fischer Esterification

The most direct method for preparing diethyl galactarate is the Fischer esterification of its parent dicarboxylic acid, galactaric acid, with ethanol. This reaction is catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄).[\[8\]](#)[\[9\]](#)

Causality of Experimental Choices:

- Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction.[\[8\]](#) In accordance with Le Châtelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) drives the equilibrium toward the formation of the diethyl ester product.[\[9\]](#)

- Acid Catalyst: The carbonyl carbons of a carboxylic acid are not sufficiently electrophilic to be attacked by a neutral alcohol. The acid catalyst (H_2SO_4) protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by ethanol.[10]
- Reflux: The reaction is typically performed at the boiling point of the alcohol (ethanol, 78 °C) to increase the reaction rate without evaporating the solvent.

Experimental Protocol: Synthesis of Diethyl Galactarate

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add galactaric acid (1.0 eq.).
- Reagent Addition: Add absolute ethanol (10-20 eq., serving as solvent and reagent).
- Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H_2SO_4 , ~0.1 eq.) to the mixture. The addition is exothermic.
- Reflux: Heat the reaction mixture to a gentle reflux (approx. 80-90 °C oil bath temperature) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, neutralize the mixture cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diethyl galactarate as a white solid.

Spectroscopic Characterization

The structure of diethyl galactarate can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale	Source(s)
¹ H NMR	-CH ₃ (Ethyl)	~1.2-1.4 ppm (triplet)	Protons on a methyl group adjacent to a methylene group.	[11]
	-CH ₂ - (Ethyl)	~4.1-4.3 ppm (quartet)	Protons on a methylene group deshielded by the adjacent ester oxygen.	[11]
	-CH(OH)-	~3.8-4.5 ppm (multiplet)	Protons on the carbon backbone attached to hydroxyl groups.	[11]
-OH	Broad singlet		Exchangeable protons of the alcohol groups.	[11]
¹³ C NMR	-CH ₃ (Ethyl)	~14 ppm	Alkyl carbon.	[12]
	-CH ₂ - (Ethyl)	~62 ppm	Carbon adjacent to the ester oxygen.	[13]
	-CH(OH)-	~70-75 ppm	Carbons on the sugar backbone attached to hydroxyl groups.	
C=O (Ester)		~170-175 ppm	Carbonyl carbon of the ester.	[12]
FTIR	O-H Stretch	3500-3200 cm ⁻¹ (broad)	Stretching vibration of the hydroxyl groups.	[14]

C-H Stretch	3000-2850 cm ⁻¹	Stretching of alkyl C-H bonds.	[14]
C=O Stretch	~1750 cm ⁻¹	Strong absorption from the ester carbonyl group.	[13]
C-O Stretch	1300-1100 cm ⁻¹	Stretching of the C-O single bonds of the ester and alcohol groups.	[14]

Core Application: A Chiral Precursor in Organic Synthesis

Diethyl galactarate serves as a versatile starting material for synthesizing more complex, stereochemically-defined molecules. Its utility is demonstrated in the synthesis of bis(1,4-disubstituted-1,2,3-triazoles), which are compounds of interest in medicinal chemistry.

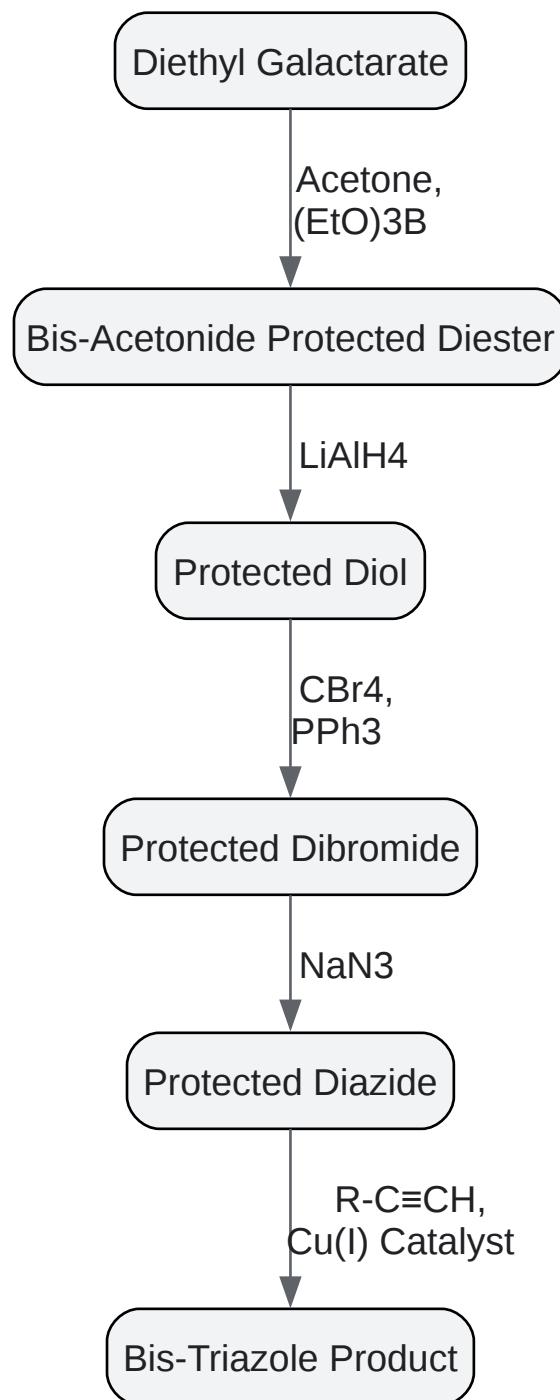
Workflow: Synthesis of Bis-Triazoles from Diethyl Galactarate

The following protocol outlines a multi-step synthesis that leverages the inherent chirality of diethyl galactarate.

- **Hydroxyl Protection:** The four secondary hydroxyl groups are protected as acetonides. This is crucial to prevent unwanted side reactions in subsequent steps. Diethyl galactarate is reacted with acetone in the presence of a Lewis acid like triethylboron etherate to yield (2,3,4,5)-bis-acetonide-protected diethyl galactarate.
- **Ester Reduction:** The two terminal ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step transforms the ester functionalities into more versatile alcohol groups.
- **Halogenation:** The primary alcohols are converted into good leaving groups, typically bromides, via reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This

prepares the molecule for nucleophilic substitution.

- Azidation: The dibromide is converted to a diazide by reaction with sodium azide (NaN_3) in a polar aprotic solvent like DMF. This introduces the azide functionality required for the subsequent click reaction.
- Click Reaction (Huisgen Cycloaddition): The terminal diazide undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various terminal alkynes. This highly efficient and specific "click" reaction forms the stable 1,2,3-triazole rings, yielding the final bis-triazole product.



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Synthetic workflow from Diethyl Galactarate.

Biological Relevance and Future Directions in Drug Development

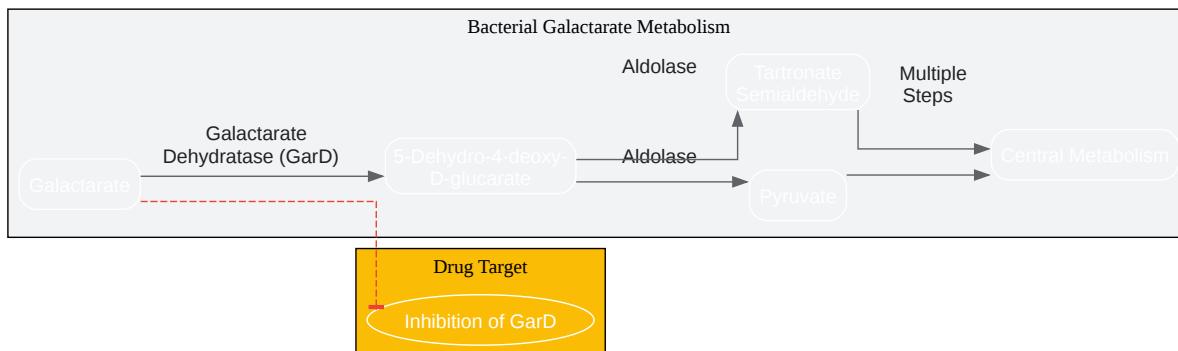
While direct pharmacological data on diethyl galactarate is limited, its parent structure, galactarate, is a key metabolite in certain bacteria, presenting an intriguing opportunity for antimicrobial drug development.

The Bacterial D-Galactarate Degradation Pathway: A Potential Drug Target

Some enteric bacteria, including *E. coli*, can utilize D-galactarate as a sole carbon source for growth. This metabolic capability is particularly important for bacterial fitness and colonization of the gut, especially after antibiotic treatment has altered the gut microbiome. The pathway is not present in humans, making its enzymes attractive targets for selective antibacterial agents.

The key steps in the pathway are:

- Dehydration: Galactarate is first dehydrated by the enzyme galactarate dehydratase (GarD) to form 5-dehydro-4-deoxy-D-glucarate.
- Aldol Cleavage: This intermediate is then cleaved by an aldolase into pyruvate and tartronate semialdehyde.
- Further Metabolism: Pyruvate enters central metabolism directly, while tartronate semialdehyde is converted to glycerate, which can then enter glycolysis.



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Bacterial galactarate pathway as a drug target.

Inhibition of galactarate dehydratase (GarD) would block this pathway, potentially reducing the ability of pathogenic bacteria to thrive in the host gut environment. Developing inhibitors for GarD is therefore a promising strategy for novel antimicrobial therapies.

Future Outlook: Potential Antimicrobial Activity

Studies on other sugar acids and phenolic acids have shown that esterification can enhance their antimicrobial properties.[15][16] For example, derivatives of gallic acid often exhibit higher antibacterial activity than the parent acid, a phenomenon attributed to increased lipophilicity which facilitates better penetration through the bacterial cell membrane.[15][17] Given these precedents, diethyl galactarate and other aldaric acid esters warrant investigation as potential antimicrobial agents. Future research should focus on screening these compounds against panels of pathogenic bacteria and exploring their mechanism of action.

Safety and Handling

No specific safety data sheet (SDS) is readily available for diethyl galactarate.[6] Therefore, safety precautions must be inferred from structurally related diester compounds, such as

diethyl phthalate or diethyl fumarate.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to consult the safety data sheet for any reagents used in the synthesis or handling of diethyl galactarate and to conduct a thorough risk assessment before commencing any experimental work.

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